molecular formula C17H14N2O3 B4389925 1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone

1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone

Cat. No. B4389925
M. Wt: 294.30 g/mol
InChI Key: BXYJDVIUVJNDPX-UHFFFAOYSA-N
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Description

1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone, commonly known as POMPh, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In

Scientific Research Applications

Optical and Thermal Properties

  • Synthesis and Characterization of Heterocyclic Compounds: A study by Shruthi et al. (2019) synthesized a novel heterocyclic compound closely related to the chemical . They focused on the optical and thermal properties, revealing that the compound is transparent in the visible region and exhibits significant thermal stability (Shruthi et al., 2019).

Antimicrobial and Antioxidant Activities

  • Synthesis and Evaluation for Antimicrobial Activity: Malhotra et al. (2013) synthesized derivatives of a similar compound and tested them for antimicrobial and antioxidant activities. Some derivatives showed effective antimicrobial properties and significant hydrogen peroxide scavenging activity (Malhotra et al., 2013).
  • Antimicrobial Evaluation of Oxadiazoles: Fuloria et al. (2009) conducted a study on new oxadiazoles derived from phenylpropionohydrazides, demonstrating anti-bacterial and anti-fungal activity, particularly against S. aureus and P. aeruginosa (Fuloria et al., 2009).

Crystal Packing and Molecular Interactions

  • Role of Non-Covalent Interactions in Crystal Packing: Sharma et al. (2019) investigated a series of derivatives containing the biologically active 1,2,4-oxadiazol moiety. The study focused on the role of lone pair-π interaction and halogen bonding in crystal packing of these derivatives (Sharma et al., 2019).

Anticonvulsant Activity

  • Semicarbazones Based 1,3,4-Oxadiazoles for Anticonvulsant Activity: Rajak et al. (2010) designed and synthesized novel semicarbazones based on 1,3,4-oxadiazoles. These compounds were tested for anticonvulsant activity, validating a pharmacophoric model with four binding sites essential for this activity (Rajak et al., 2010).

Anticancer Activity

  • Synthesis and Cytotoxic Evaluation of Novel Derivatives: A study by Kaya et al. (2016) synthesized novel 1,3,4-oxadiazole derivatives and examined their cytotoxic activities against certain cancer cell lines, identifying compounds with significant anticancer activity (Kaya et al., 2016).

Pharmacological Potential

  • Computational and Pharmacological Evaluation for Various Biological Actions: Faheem (2018) focused on the computational and pharmacological potential of1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive study highlights the multifaceted potential of these compounds in various pharmacological domains (Faheem, 2018).

Synthesis and Characterization for Antimicrobial Activity

  • Novel Indole-Based 1,3,4-Oxadiazoles: Nagarapu and Pingili (2014) developed novel indole-based 1,3,4-oxadiazoles. Their antibacterial and antifungal activities were evaluated, emphasizing the antimicrobial potential of these compounds (Nagarapu & Pingili, 2014).

Structural Analysis and Synthesis Techniques

  • Hirshfeld Surface Analysis and DFT Calculations: Kumara et al. (2017) conducted a study on new 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. This study included single crystal X-ray diffraction studies, providing insight into the molecular structure and interactions of these compounds (Kumara et al., 2017).

Antimicrobial and Antioxidant Activities

  • Synthesis and Antibacterial Activity Evaluation: Rai et al. (2009) synthesized a series of novel 1,3,4-oxadiazoles and evaluated their antibacterial activity. Their findings revealed significant activity against various bacterial strains, highlighting the potential of these compounds in antimicrobial applications (Rai et al., 2009).

properties

IUPAC Name

1-[4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-12(20)13-7-9-15(10-8-13)21-11-16-18-19-17(22-16)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYJDVIUVJNDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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